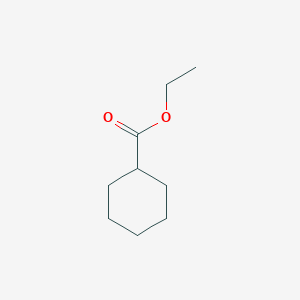

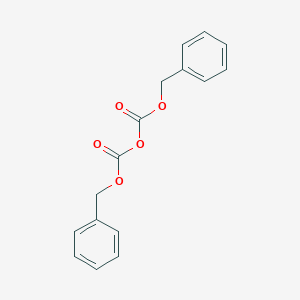

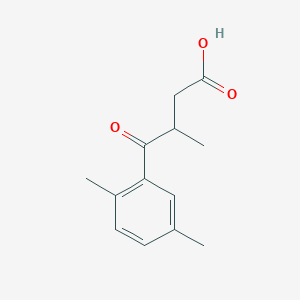

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA belongs to the class of beta-keto acids and is a derivative of acetoacetic acid. It is a white crystalline solid that is soluble in organic solvents like ethanol and acetone.

Mechanism Of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid varies depending on its application. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to exert its anticancer activity by inducing apoptosis in cancer cells. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid acts as a bridging ligand between metal ions to form metal-organic frameworks.

Biochemical And Physiological Effects

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can induce apoptosis in cancer cells by activating the caspase pathway. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In vivo studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also stable under normal lab conditions and can be stored for extended periods. However, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has some limitations for lab experiments. It is toxic and requires proper handling and disposal. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also sensitive to moisture and light, which can affect its stability.

Future Directions

There are several future directions for the study of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be further evaluated for its potential as an anticancer agent and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be studied for its potential as a precursor for the synthesis of metal-organic frameworks with specific properties. In addition, the synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be optimized to improve its yield and purity.

Synthesis Methods

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be synthesized through a multistep process starting from commercially available starting materials like 2,5-dimethylbenzaldehyde and ethyl acetoacetate. The synthesis involves the condensation of these starting materials followed by oxidation and decarboxylation to yield 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. The synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is well-established and has been reported in several research articles.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been extensively studied for its potential applications in various fields like organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been used as a building block for the synthesis of various compounds like beta-keto esters, beta-diketones, and beta-keto amides. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been evaluated for its potential as an anticancer agent, anti-inflammatory agent, and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.

properties

CAS RN |

16206-39-6 |

|---|---|

Product Name |

4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid |

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4-(2,5-dimethylphenyl)-3-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C13H16O3/c1-8-4-5-9(2)11(6-8)13(16)10(3)7-12(14)15/h4-6,10H,7H2,1-3H3,(H,14,15) |

InChI Key |

ZYCTURVYTQAFJB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O |

synonyms |

3-(2,5-Dimethylbenzoyl)butyric acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)